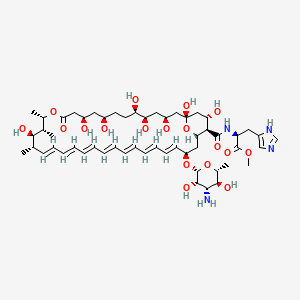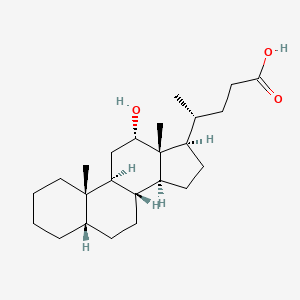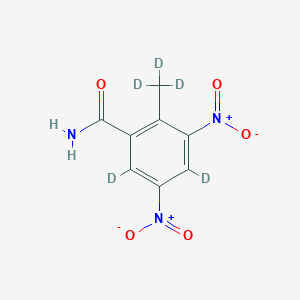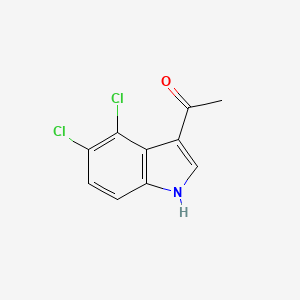![molecular formula C13H19FN5O2+ B15294050 (R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)
(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol is a complex organic compound featuring an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(morpholin-4-yl)aniline and epichlorohydrin.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with epichlorohydrin to form an intermediate epoxide.
Azidation: The intermediate is then treated with sodium azide under appropriate conditions to introduce the azido group.
Final Product: The final step involves the reduction of the epoxide to yield ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Functional Group Transformations: Its various functional groups allow for diverse chemical transformations.
Biology
Bioconjugation: The azido group can participate in click chemistry, making it useful for bioconjugation applications.
Drug Development:
Medicine
Antimicrobial Agents: The compound’s structural similarity to known antimicrobial agents suggests potential in this area.
Diagnostic Tools: Its ability to undergo click chemistry makes it useful in the development of diagnostic tools.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Chemical Sensors: Its reactivity can be harnessed in the design of chemical sensors.
Mécanisme D'action
The mechanism of action of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, while the fluoro-substituted aromatic ring and morpholine moiety can interact with various biological pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
- ®-[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl methanesulfonate
Uniqueness
- Structural Features : The presence of both an azido group and a morpholine moiety in ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol makes it unique compared to other similar compounds.
- Reactivity : Its ability to undergo diverse chemical reactions, including click chemistry, sets it apart from other compounds with similar structures.
This comprehensive overview highlights the significance of ®-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol in various scientific and industrial applications
Propriétés
Formule moléculaire |
C13H19FN5O2+ |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
[(2R)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]imino-iminoazanium |
InChI |
InChI=1S/C13H19FN5O2/c14-12-7-10(16-8-11(20)9-17-18-15)1-2-13(12)19-3-5-21-6-4-19/h1-2,7,11,15-16,20H,3-6,8-9H2/q+1/t11-/m1/s1 |
Clé InChI |
GFBTVVZSAJCGGU-LLVKDONJSA-N |
SMILES isomérique |
C1COCCN1C2=C(C=C(C=C2)NC[C@H](CN=[N+]=N)O)F |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)NCC(CN=[N+]=N)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate](/img/structure/B15293972.png)
![1-[(1,1-Dimethylethyl)amino]-2-methyl-2-propanol](/img/structure/B15293977.png)
![alpha-[(Dimethylamino)methylene]-2,3,4,5-tetrafluoro-beta-oxo-benzenepropanoic Acid Methyl Ester](/img/structure/B15293990.png)
![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate](/img/structure/B15293992.png)




![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)



